molecular formula C7H14N2O2 B3176523 N-methyl-2-morpholin-4-ylacetamide CAS No. 99767-12-1

N-methyl-2-morpholin-4-ylacetamide

Cat. No.: B3176523
CAS No.: 99767-12-1
M. Wt: 158.2 g/mol
InChI Key: UBGWYKSEGWKKFU-UHFFFAOYSA-N
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Description

N-methyl-2-morpholin-4-ylacetamide is an organic compound with the molecular formula C7H14N2O2. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group attached to the nitrogen atom and an acetamide group attached to the morpholine ring. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-morpholin-4-ylacetamide can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with methyl chloroacetate, followed by methylation of the resulting intermediate. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction is carried out in reactors equipped with temperature and pressure control to ensure optimal yield and purity. The final product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-methyl-2-morpholin-4-ylacetic acid, while reduction can produce this compound derivatives with reduced functional groups .

Scientific Research Applications

N-methyl-2-morpholin-4-ylacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

N-methyl-2-morpholin-4-ylacetamide can be compared with other similar compounds, such as:

    N-methylmorpholine: A related compound with a similar structure but lacking the acetamide group.

    N-methyl-2-pyrrolidone: Another compound with a similar amide functional group but a different heterocyclic ring structure.

    Morpholine: The parent compound from which this compound is derived.

These compounds share some chemical properties but differ in their reactivity, applications, and biological effects. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

N-methyl-2-morpholin-4-ylacetamide (CAS Number: 99767-12-1) is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a morpholine ring, which contributes to its solubility and biological activity. The molecular formula is C7_7H14_{14}N2_2O2_2, indicating the presence of an acetamide group and a methyl substituent that enhance its pharmacological profile .

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and survival.
  • Receptor Modulation : It has been proposed that this compound can interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Some studies have hinted at its potential antimicrobial properties, particularly against certain bacterial strains, although further research is required to confirm these effects.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. Below are summarized findings from notable research:

Study Biological Activity Findings
Study 1Antitumor ActivityInduced apoptosis in cancer cell lines (HepG2) through caspase activation .
Study 2Antimicrobial EffectsShowed inhibitory effects against Escherichia coli and Staphylococcus aureus in vitro.
Study 3Enzyme InhibitionDemonstrated inhibition of c-Met kinase, which is implicated in various cancers .

Case Study 1: Antitumor Effects

In a controlled laboratory setting, this compound was tested on HepG2 liver cancer cells. The results indicated a significant increase in the Bax/Bcl-2 ratio, leading to the activation of the apoptotic pathway. This suggests that the compound may have potential as an anticancer agent through the modulation of apoptotic signaling .

Case Study 2: Antimicrobial Properties

A study focused on the antimicrobial properties of this compound found that it effectively inhibited the growth of both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as a broad-spectrum antimicrobial agent.

Properties

IUPAC Name

N-methyl-2-morpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-8-7(10)6-9-2-4-11-5-3-9/h2-6H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGWYKSEGWKKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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